molecular formula C15H18N2O4 B2510964 (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 468747-36-6

(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B2510964
CAS No.: 468747-36-6
M. Wt: 290.319
InChI Key: PJAZHUMYCLUITN-KHPPLWFESA-N
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Description

(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the enone moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones under basic conditions.

    Introduction of the morpholine ring: This step involves nucleophilic substitution reactions where a morpholine derivative reacts with an aryl halide.

    Coupling of the phenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions:

    Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be modified to develop drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The phenyl group and morpholine ring can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid: This isomer differs in the configuration of the double bond, which can affect its reactivity and biological activity.

    4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobutanoic acid: Lacks the methyl group, which can influence its chemical properties and interactions.

    3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid: Similar structure but without the (2Z) configuration, affecting its overall conformation and reactivity.

Uniqueness

The unique combination of the enone moiety, phenyl group, and morpholine ring in (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid provides it with distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-methyl-4-(4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)17-6-8-21-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZHUMYCLUITN-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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